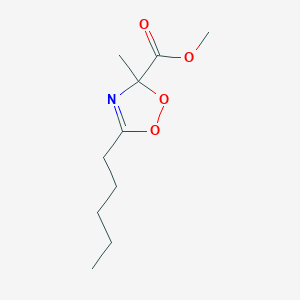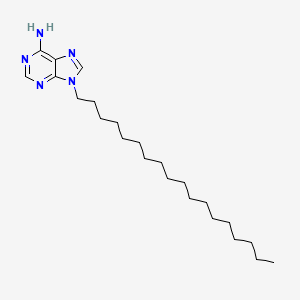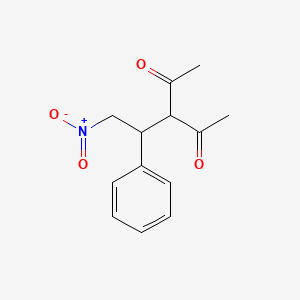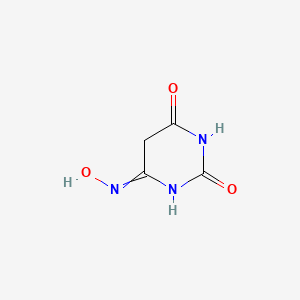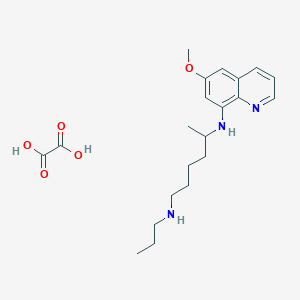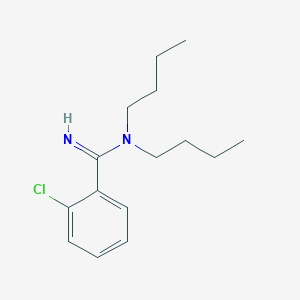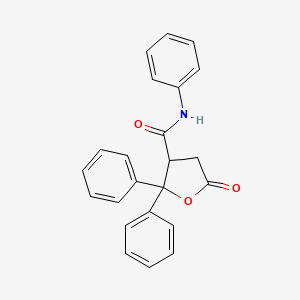
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetrahydrofuran ring substituted with a carboxamide group and three phenyl groups, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide typically involves multiple steps, including condensation, oxidation, and nucleophilic substitution reactions. One common method starts with the condensation of appropriate precursors to form the tetrahydrofuran ring, followed by oxidation to introduce the oxo group. The final step involves the nucleophilic substitution to attach the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or modification of existing ones.
Reduction: Conversion of oxo groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-substituted derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxo-1-phenylpyrrolidin-3-ylpyrimidine-5-carboxamides
- 5-Oxo-hexahydroquinoline derivatives
- 5-Oxo-2-tetrahydrofurancarboxylic acid
Uniqueness
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide stands out due to its specific substitution pattern and the presence of three phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
23105-22-8 |
|---|---|
Formule moléculaire |
C23H19NO3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
5-oxo-N,2,2-triphenyloxolane-3-carboxamide |
InChI |
InChI=1S/C23H19NO3/c25-21-16-20(22(26)24-19-14-8-3-9-15-19)23(27-21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,26) |
Clé InChI |
VGEWVCWJYKJNGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


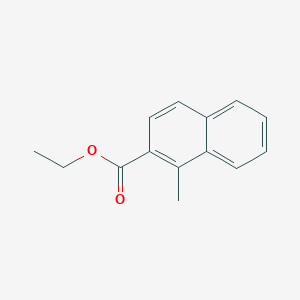
![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)

![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
